Methyl 4-methylazulene-1-carboxylate
Description
Properties
CAS No. |
10527-06-7 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-methylazulene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-5-3-4-6-11-10(9)7-8-12(11)13(14)15-2/h3-8H,1-2H3 |
InChI Key |
VECUFUHSQSGXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C2C1=CC=C2C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-methylazulene-1-carboxylate with structurally or functionally related compounds from the evidence, focusing on molecular architecture, spectral properties, and applications.
Structural and Functional Group Comparisons

Key Observations :
- Aromaticity: this compound’s azulene core confers distinct electronic properties (e.g., dipole moment, absorption spectra) compared to non-aromatic diterpenoid or fatty acid esters. This may enhance its utility in optoelectronic materials.
- Substituent Effects: The 4-methyl group may sterically hinder reactions at the azulene core, unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), where substituents are more flexible .
- Ester Reactivity : The carboxylate ester in azulene derivatives is expected to undergo hydrolysis or transesterification similarly to other methyl esters, though resonance stabilization from the aromatic system could slow reactivity compared to aliphatic esters (e.g., methyl shikimate) .
Spectroscopic Characterization
- NMR/FTIR: this compound would exhibit diagnostic signals for the ester carbonyl (~170 ppm in $^{13}\text{C}$ NMR, ~1700 cm$^{-1}$ in FTIR) and aromatic protons (downfield shifts in $^{1}\text{H}$ NMR). These align with methyl shikimate’s spectral features .
- Chromatography: Unlike diterpenoid esters (resolved via GC in ), azulene derivatives may require HPLC due to thermal instability, as seen in methyl shikimate analysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-methylazulene-1-carboxylate, and how can reaction conditions be systematically optimized?
- Methodology : Utilize [3+2] cycloaddition or metal-catalyzed coupling reactions, analogous to protocols for structurally similar heterocyclic carboxylates (e.g., triazole derivatives) . Key steps include:
- Catalyst selection (e.g., ruthenium complexes for regioselective cycloaddition) .
- Solvent optimization (e.g., toluene for reflux reactions) .
- Purification via silica gel chromatography and recrystallization (e.g., dichloromethane/ether) .
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodology :
- Grow single crystals via slow evaporation or diffusion methods (e.g., dichloromethane/ether) .
- Collect diffraction data using a synchrotron or in-house diffractometer.
- Refine structures with SHELX programs (e.g., SHELXL for small-molecule refinement, SHELXS for structure solution) .
Advanced Research Questions
Q. How can computational tools assist in predicting the reactivity and electronic properties of this compound?
- Methodology :
- Perform DFT calculations (e.g., Gaussian, ORCA) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution.
- Use Mercury CSD for crystal packing analysis and intermolecular interaction visualization (e.g., π-π stacking in azulene cores) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray symmetry)?
- Approach :
- Cross-validate NMR (e.g., DEPT) with X-ray results to identify dynamic effects (e.g., rotational isomerism) .
- Employ variable-temperature NMR to probe conformational flexibility .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological applications?
- Methodology :
- Modify substituents (e.g., methyl groups, carboxylate esters) to alter lipophilicity and binding affinity .
- Screen derivatives against enzyme targets (e.g., kinases) using assays measuring IC/EC .
- Data Analysis : Compare bioactivity with computational docking results (e.g., AutoDock Vina) to prioritize synthetic targets .
Experimental Design and Data Analysis
Q. What crystallographic metrics are critical for validating the purity of this compound?
- Metrics :
| Parameter | Expected Range | Significance |
|---|---|---|
| <0.05 | Data quality and redundancy | |
| C–C bond lengths | 1.50–1.54 Å | Confirm sp hybridization |
| Torsion angles | ±5° from ideal values | Detect steric strain |
Q. How to troubleshoot low yields in the synthesis of this compound?
- Checklist :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


